molecular formula C21H26N2O5S3 B11341002 Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11341002
M. Wt: 482.6 g/mol
InChI Key: RCSMQWNYOYQBBO-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of thiophene, piperidine, and benzothiophene moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Piperidine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Sulfonyl Group: This step often involves sulfonylation reactions using thiophene derivatives and sulfonyl chlorides.

    Coupling Reactions: The final assembly of the molecule may involve coupling reactions such as amide bond formation and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form various hydrogenated derivatives.

    Substitution: The benzothiophene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydrogenated piperidine derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its complex structure and potential biological activity.

    Material Science: The compound’s unique electronic properties could be useful in the development of organic semiconductors and other advanced materials.

    Biological Research: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various binding interactions, potentially modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, exhibit significant pharmacological properties.

    Piperidine Derivatives: Many piperidine-containing compounds are used in pharmaceuticals, such as piperidine-based alkaloids.

    Benzothiophene Derivatives: These compounds are known for their applications in organic electronics and medicinal chemistry.

Uniqueness

ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of thiophene, piperidine, and benzothiophene moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H26N2O5S3

Molecular Weight

482.6 g/mol

IUPAC Name

ethyl 2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O5S3/c1-2-28-21(25)18-15-6-3-4-7-16(15)30-20(18)22-19(24)14-9-11-23(12-10-14)31(26,27)17-8-5-13-29-17/h5,8,13-14H,2-4,6-7,9-12H2,1H3,(H,22,24)

InChI Key

RCSMQWNYOYQBBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4

Origin of Product

United States

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